molecular formula C8H12ClN3O B1467429 2-((6-Chloro-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol CAS No. 1251287-18-9

2-((6-Chloro-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol

Cat. No.: B1467429
CAS No.: 1251287-18-9
M. Wt: 201.65 g/mol
InChI Key: BSEHNRASUWVQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-Chloro-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol is a useful research compound. Its molecular formula is C8H12ClN3O and its molecular weight is 201.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-((6-Chloro-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in certain cancer cell lines by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Furthermore, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of protein-protein interactions . Additionally, this compound can interfere with the normal functioning of cellular pathways by acting as a competitive inhibitor or by forming covalent bonds with target molecules .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can effectively modulate specific biochemical pathways . At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism and clearance from the body . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported across cell membranes by specific transporters and can bind to binding proteins that facilitate its distribution within the cell . Once inside the cell, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The accumulation of this compound in certain tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins .

Properties

IUPAC Name

2-[(6-chloro-2-methylpyrimidin-4-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-6-10-7(9)5-8(11-6)12(2)3-4-13/h5,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEHNRASUWVQQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((6-Chloro-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-((6-Chloro-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-((6-Chloro-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-((6-Chloro-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-((6-Chloro-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-((6-Chloro-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.